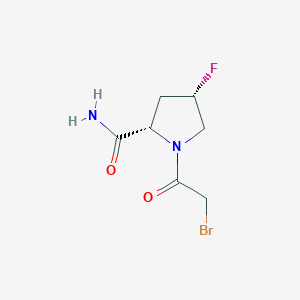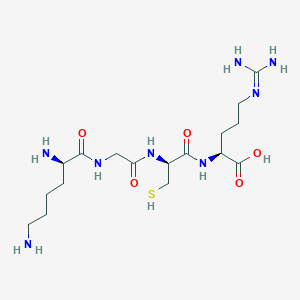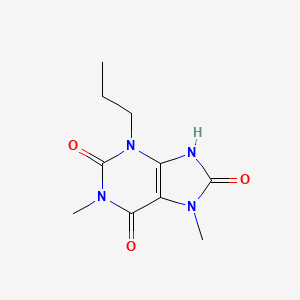![molecular formula C10H7N3S B14260113 [1,3]Thiazolo[4,5-c]quinolin-4-amine CAS No. 256922-50-6](/img/structure/B14260113.png)
[1,3]Thiazolo[4,5-c]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-c]quinolin-4-amine is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by a fused ring system that includes both a thiazole and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to convert the corresponding thioamide to the thiazoloquinoline structure . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated thiazoloquinolines.
Scientific Research Applications
[1,3]Thiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-c]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, the compound’s immunomodulatory effects are mediated through the induction of cytokine biosynthesis, including interferon and tumor necrosis factor .
Comparison with Similar Compounds
Similar Compounds
- [1,3]Thiazolo[4,5-c]quinolin-2-amine
- Oxazolo[4,5-c]quinolin-4-amine
- Selenazolo[4,5-c]quinolin-4-amine
Uniqueness
Compared to its analogs, [1,3]Thiazolo[4,5-c]quinolin-4-amine exhibits unique properties such as higher potency in inducing cytokine biosynthesis and greater efficacy in DNA intercalation . These characteristics make it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
256922-50-6 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13) |
InChI Key |
QAYNDFKXOSVCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)









